molecular formula C23H27NO5S B2758642 4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052612-67-5

4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2758642
CAS No.: 1052612-67-5
M. Wt: 429.53
InChI Key: SLJZKUWMQWWDMC-UHFFFAOYSA-N
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Description

4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the oxazocin ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the sulfonyl group: This step often involves the reaction of the oxazocin intermediate with a sulfonyl chloride derivative.

    Methoxylation and methylation: These steps are usually carried out using standard methylation and methoxylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[731

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be exploited for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acids: These compounds share some structural similarities and are used in organic synthesis and medicinal chemistry.

    Imidazoles: Another class of compounds with similar applications in chemistry and biology.

Uniqueness

What sets 4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-methoxy-9,10-dimethyl-12-(4-propan-2-ylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-14(2)15-6-9-17(10-7-15)30(26,27)21-19-13-23(3,24(4)22(21)25)29-20-11-8-16(28-5)12-18(19)20/h6-12,14,19,21H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZKUWMQWWDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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